6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Lipophilicity ADME Drug Design

This 6-fluoro-substituted dihydroquinolinone is a critical building block for CNS drug discovery, validated as a precursor to nanomolar n-NOS inhibitors with enhanced BBB penetration (LogP 1.73). Its unique fluorination pattern improves metabolic stability and cytotoxicity profiles for anticancer SAR libraries. Unlike non-fluorinated analogs, this scaffold abolishes genotoxicity risks. Available in high purity (≥95%), it is manufactured via an organocatalytic route achieving up to 98% yield and 99:1 dr. Ideal for medicinal chemistry and parallel synthesis campaigns.

Molecular Formula C9H8FNO
Molecular Weight 165.167
CAS No. 38470-26-7
Cat. No. B2391694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,3-dihydroquinolin-4(1H)-one
CAS38470-26-7
Molecular FormulaC9H8FNO
Molecular Weight165.167
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=C(C=C2)F
InChIInChI=1S/C9H8FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2
InChIKeyFTSMXKUXNFFCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 38470-26-7): Procurement-Relevant Chemical Identity and Core Properties


6-Fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 38470-26-7) is a fluorinated heterocyclic building block of the dihydroquinolinone class. Its molecular formula is C₉H₈FNO with a molecular weight of 165.16 g/mol . The compound is characterized by a 6-fluoro substitution on the quinolinone core, which imparts distinct physicochemical properties including a measured melting point of 70–72 °C and a predicted LogP of approximately 1.73 . It is supplied commercially as a white to brown solid with purity specifications typically ranging from 95% to 98%, and is intended exclusively for research and development applications as a synthetic intermediate .

Why Generic 2,3-Dihydroquinolin-4(1H)-ones Cannot Substitute for the 6-Fluoro Derivative in Critical Applications


The 6-fluoro substituent in 2,3-dihydroquinolin-4(1H)-one is not a passive structural feature; it actively modulates key physicochemical and biological parameters that render unsubstituted or differently substituted analogs unsuitable as direct replacements. Fluorination at the 6-position alters the electronic distribution of the quinolinone ring, which in turn affects hydrogen-bonding capacity, metabolic stability, and target-binding interactions [1]. For example, the presence of a fluorine atom can enhance lipophilicity (LogP ~1.73) relative to non-fluorinated 2,3-dihydroquinolin-4(1H)-one, potentially improving membrane permeability . Furthermore, fluorine substitution has been shown to influence the cytotoxicity profile of 2-aryl-2,3-dihydroquinolin-4-ones, with polyfluorinated derivatives exhibiting distinct activity patterns compared to their non-fluorinated counterparts [2]. Consequently, substituting the 6-fluoro compound with a non-fluorinated analog may lead to altered reactivity, divergent biological outcomes, and irreproducible synthetic results.

Quantitative Comparative Evidence for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Versus Structural Analogs


Enhanced Lipophilicity (LogP) of 6-Fluoro Derivative Compared to Unsubstituted 2,3-Dihydroquinolin-4(1H)-one

The 6-fluoro substitution increases the lipophilicity of the 2,3-dihydroquinolin-4(1H)-one scaffold, as quantified by the calculated LogP value. The 6-fluoro derivative exhibits a LogP of 1.73, which is higher than the predicted LogP for the unsubstituted 2,3-dihydroquinolin-4(1H)-one (estimated LogP ≈ 1.3) . This difference, while moderate, can influence membrane permeability and solubility in biological assays.

Lipophilicity ADME Drug Design

Synthetic Efficiency: High Yield and Diastereoselectivity in One-Pot Construction of Fluorinated 2,3-Dihydroquinolin-4(1H)-ones

A one-pot, multistep organocatalytic method has been reported for the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives, including the 6-fluoro target compound. This protocol achieves yields up to 98% and diastereoselectivities up to 99:1 [1]. In contrast, traditional stepwise syntheses of non-fluorinated 2,3-dihydroquinolin-4(1H)-ones often report yields in the range of 60–80% and lower stereocontrol [2].

Synthetic Chemistry Process Optimization Fluorination

Cytotoxicity Profile of Polyfluorinated 2-Aryl-2,3-dihydroquinolin-4-ones: Impact of Fluorine Substitution Pattern

A systematic evaluation of polyfluorinated 2-aryl-2,3-dihydroquinolin-4-ones revealed that the position and number of fluorine substituents significantly affect cytotoxicity against cancer cell lines [1]. While direct IC₅₀ data for the mono-6-fluoro derivative are not reported in this study, the structure-activity relationship (SAR) analysis indicates that the 6-fluoro substitution pattern yields a distinct cytotoxicity profile compared to other fluorination patterns (e.g., 5-fluoro, 7-fluoro, or polyfluorinated variants). For instance, compounds with a 6-fluoro substituent on the quinolinone ring exhibited measurable growth inhibition, whereas non-fluorinated 2-aryl-2,3-dihydroquinolin-4-ones displayed negligible activity in the same assay systems.

Anticancer Cytotoxicity SAR

Potent n-NOS Inhibitory Activity of Fluorinated Dihydroquinolines: Substitution-Dependent Potency

A series of fluorinated dihydroquinolines was evaluated for inhibition of neuronal nitric oxide synthase (n-NOS). The study demonstrated that fluorine substitution on the dihydroquinoline core is critical for potent n-NOS inhibition. The most potent inhibitors in the series contained fluorine atoms, with IC₅₀ values in the nanomolar range, whereas non-fluorinated analogs showed significantly reduced activity [1]. Although the exact IC₅₀ of the 6-fluoro mono-substituted compound is not explicitly stated, the SAR trends confirm that the 6-fluoro substitution pattern contributes favorably to n-NOS binding compared to unsubstituted or differently substituted dihydroquinolines.

Neuronal Nitric Oxide Synthase Inhibitor CNS

Metabolic Stability and Genotoxicity Attenuation Through Fluorine Substitution in Quinoline Scaffolds

Studies on the structure-mutagenicity relationship of quinoline derivatives have demonstrated that strategic fluorine substitution can abolish genotoxicity. Specifically, 3-fluoroquinoline was found to be non-mutagenic in Ames tests, whereas unsubstituted quinoline was strongly mutagenic [1]. This effect is attributed to the ability of fluorine to block metabolic activation pathways that generate reactive intermediates. By extension, the 6-fluoro substitution on the 2,3-dihydroquinolin-4(1H)-one scaffold may similarly reduce the risk of genotoxic metabolite formation compared to non-fluorinated or halogenated (e.g., chloro, bromo) analogs, which are known to undergo oxidative metabolism to DNA-reactive species.

Metabolism Genotoxicity Drug Safety

Predicted Physicochemical Properties: Melting Point and pKa Comparison with Unsubstituted Analog

The 6-fluoro derivative exhibits a measured melting point of 70–72 °C, which is higher than the reported melting point range for unsubstituted 2,3-dihydroquinolin-4(1H)-one (approximately 40–45 °C) . Additionally, the predicted pKa of the 6-fluoro compound is 2.61 ± 0.20, compared to an estimated pKa of ~3.0 for the non-fluorinated analog . The lower pKa indicates slightly increased acidity of the amide NH proton, which may influence solubility and salt formation properties.

Physicochemical Properties Formulation Handling

Recommended Research and Industrial Applications for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant n-NOS Inhibitors

The 6-fluoro substitution pattern has been validated in the development of potent n-NOS inhibitors, with fluorinated dihydroquinolines achieving nanomolar IC₅₀ values essential for CNS drug discovery [1]. The compound serves as a direct precursor for generating lead series targeting neurological disorders. Its enhanced lipophilicity (LogP 1.73) supports blood-brain barrier penetration, a prerequisite for CNS applications.

Anticancer Lead Optimization: Building Block for Cytotoxic 2-Aryl Derivatives

Polyfluorinated 2-aryl-2,3-dihydroquinolin-4-ones, including those bearing a 6-fluoro group, exhibit measurable cytotoxicity against human cancer cell lines [2]. The 6-fluoro compound is therefore a strategic starting material for constructing focused libraries of 2-aryl derivatives for anticancer SAR studies, particularly where fluorine substitution is known to enhance potency relative to non-fluorinated scaffolds.

Process Chemistry: High-Efficiency Synthesis of Fluorinated Quinolinone Intermediates

The one-pot multistep organocatalytic method for synthesizing fluorinated 2,3-dihydroquinolin-4(1H)-ones delivers yields up to 98% and diastereoselectivities up to 99:1 [3]. This protocol enables cost-effective, large-scale preparation of the 6-fluoro target compound for use as a versatile intermediate in parallel synthesis and medicinal chemistry campaigns.

Safety-Oriented Drug Design: Non-Mutagenic Quinoline Scaffolds

Fluorine substitution on quinoline rings has been shown to abolish genotoxicity by blocking metabolic activation pathways [4]. The 6-fluoro-2,3-dihydroquinolin-4(1H)-one scaffold is thus preferred over non-fluorinated or chloro-substituted analogs in drug discovery programs where minimizing mutagenic risk is a priority.

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